Grazoprevir sodium is classified as a direct-acting antiviral agent and belongs to the category of protease inhibitors. It is synthesized from various chemical precursors and has been developed by Merck Sharp & Dohme Corp. The compound has undergone extensive patenting processes to secure its formulation and use in pharmaceutical applications .
The synthesis process is characterized by its efficiency and the ability to produce large quantities of the compound while maintaining high purity levels, crucial for pharmaceutical applications .
Grazoprevir sodium has a complex molecular structure that can be represented by its chemical formula with a molecular weight of approximately 573.7 g/mol. The compound features:
The structural representation can be visualized using computational chemistry software or databases that provide 3D molecular models.
Grazoprevir sodium undergoes various chemical reactions during its synthesis and application:
The reactions are carefully controlled to ensure optimal yield and purity, with analytical methods employed to monitor progress throughout the synthesis process .
Grazoprevir exerts its antiviral effects by specifically inhibiting the activity of the hepatitis C virus non-structural protein 3/4A protease. This enzyme is crucial for processing viral polyproteins into functional proteins necessary for viral replication. The mechanism involves:
Clinical studies have demonstrated significant reductions in hepatitis C virus RNA levels in patients treated with grazoprevir in combination therapies .
Relevant data on these properties can be found in pharmacological databases and material safety data sheets.
Grazoprevir sodium is primarily used in clinical settings for treating chronic hepatitis C virus infections, often in combination with other antiviral agents such as Elbasvir. Its applications extend to:
The compound's role in combination therapies has been pivotal in achieving sustained virological response rates among patients, significantly improving treatment outcomes .
Grazoprevir sodium (C₄₀H₄₉N₆O₉S·Na) features a macrocyclic quinoxaline scaffold that imposes conformational constraints critical for high-affinity binding to the HCV NS3/4A protease active site. The quinoxaline moiety serves as a rigid planar core that anchors the inhibitor to the S1/S3 pockets via hydrophobic interactions and hydrogen bonding. This core is structurally optimized to maintain activity against common resistance-associated substitutions (RASs), including the Q80K polymorphism that diminishes the efficacy of earlier protease inhibitors like simeprevir [1].
A key structural innovation is the P2-P4 macrocyclic constraint, which reduces conformational flexibility and pre-organizes the molecule for optimal target engagement. This constraint incorporates a trans-fused bicyclic system that projects the P2 isoquinoline and P1' acylsulfonamide groups into complementary protease subsites. The macrocycle's 15-membered ring size balances binding affinity with metabolic stability, while the sodium salt form enhances aqueous solubility for oral bioavailability [1] [5].
Table 1: Key Structural Elements and Their Roles in Grazoprevir Sodium
Structural Feature | Role in Target Engagement | Impact on Antiviral Activity |
---|---|---|
Quinoxaline core | S1/S3 pocket anchoring via H-bonding and π-stacking | Maintains potency against GT1a/1b (EC₅₀ = 0.3–0.5 nM) |
P2-P4 macrocyclic constraint | Enforces bioactive conformation; reduces entropy penalty | Enhances barrier to resistance (e.g., D168A variant EC₅₀ = 12 nM vs. 261 nM for A156T) |
P2 Isoquinoline | Hydrophobic filling of S2 pocket | Broad-genotype activity (GT2a EC₅₀ = 1.2–5.4 nM; GT3a EC₅₀ = 7.2–35 nM) |
Acylsulfonamide (P1') | Covalent-like interaction with catalytic serine | Irreversible binding kinetics; prolonged target residence |
The molecular architecture confers pan-genotypic activity with picomolar enzyme inhibition constants (Kᵢ): 0.01 nM (GT1a/1b), 0.08 nM (GT2a), 0.15 nM (GT2b), and 0.90 nM (GT3a) [5]. Activity against GT3a is reduced due to natural polymorphisms in the NS3 catalytic domain, though chimeric replicon studies indicate non-catalytic domain sequences also contribute to this differential susceptibility [1].
The synthesis of grazoprevir sodium relies on convergent strategies centered on palladium-catalyzed Sonogashira coupling and ring-closing macrolactamization as pivotal steps. The route begins with the preparation of two key fragments: the P1 quinoxaline-carboxylic acid and the P2-P4 alkyne-functionalized macrocycle precursor [5] [6].
Step 1: Fragment Synthesis
Step 2: MacrocyclizationDeprotection of the alkyne enables coupling to the quinoxaline fragment via amide bond formation. The critical macrolactamization is performed under high-dilution conditions (0.001 M) using PyBOP/DIPEA to minimize oligomerization. This forms the 15-membered ring with 65–70% yield and >98% enantiomeric excess [6].
Step 3: Global Deprotection and Salt FormationAcid-mediated removal of tert-butyloxycarbonyl (Boc) groups, followed by sulfonamide formation with chlorosulfonyl isocyanate, yields the free acid. Final treatment with sodium hydroxide generates the stable sodium salt.
Table 2: Key Synthetic Steps and Optimization Parameters
Step | Reagents/Conditions | Yield | Purity (HPLC) | Optimization Strategy |
---|---|---|---|---|
Sonogashira coupling | Pd(PPh₃)₄ (2 mol%), CuI (4 mol%), Et₃N, 50°C, 12h | 95% | >99% | Catalyst loading reduction; TMS protection prevents Glaser coupling |
Macrolactamization | PyBOP (1.5 eq), DIPEA (3 eq), DMF, 0.001 M, 24h | 68% | 98% | High dilution suppresses dimers; DMF enhances solubility |
Salt formation | NaOH (1.05 eq), EtOH/H₂O (4:1), 0°C | 95% | >99.5% | Controlled pH titration prevents hydrolysis |
Scale-up of grazoprevir sodium synthesis required addressing three critical challenges: macrocyclization efficiency, catalyst removal, and cryogenic conditions. Process innovations include:
Crystallization optimization is critical for polymorph control. Grazoprevir sodium forms a thermodynamically stable trihydrate when crystallized from ethanol/water (4:1) below 10°C. This crystal form exhibits superior stability (no polymorphic transitions <40°C) and flow properties for tablet compression [6].
The lead optimization of grazoprevir focused on overcoming limitations of first-generation protease inhibitors: poor oral bioavailability, acid lability, and susceptibility to efflux transporters. Key modifications include:
Table 3: Impact of Structural Modifications on Pharmacokinetic Parameters
Modification | Solubility (pH 6.8) | CYP3A4 T₁/₂ (min) | Oral Bioavailability (Rat) | Hepatic Extraction Ratio |
---|---|---|---|---|
Prototype (free acid) | 0.07 mg/mL | 12 | 8% | 0.92 |
Sodium salt | 3.2 mg/mL | 15 | 25% | 0.85 |
+ Fluorinated quinoxaline | 3.0 mg/mL | 42 | 31% | 0.48 |
+ Methylated P2 | 2.8 mg/mL | 45 | 52% | 0.41 |
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